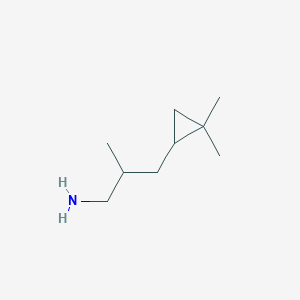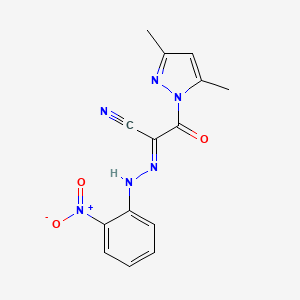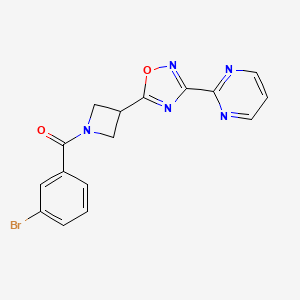
3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine, commonly known as DMCPA, is a chemical compound that belongs to the class of cyclopropylamines. DMCPA has been studied for its potential use in pharmacological research due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
DMCPA has been studied for its potential use in pharmacological research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, a protein that plays a role in various cellular processes, including neurotransmitter release, calcium signaling, and cell survival. DMCPA has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and excitotoxicity.
Wirkmechanismus
DMCPA binds to the sigma-1 receptor, leading to a conformational change in the protein. This conformational change results in the activation of various signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the extracellular signal-regulated kinase (ERK) pathway. These pathways play a role in various cellular processes, including cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
DMCPA has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which plays a role in neuronal survival and synaptic plasticity. DMCPA has also been shown to increase the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10), which plays a role in reducing inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DMCPA in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective activation of this receptor. However, one of the limitations of using DMCPA is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of DMCPA. One direction is the investigation of its potential use as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its potential use as a tool for studying the sigma-1 receptor and its role in various cellular processes. Additionally, the synthesis of analogs of DMCPA with improved solubility and selectivity could lead to the development of more effective pharmacological agents.
Conclusion:
In conclusion, DMCPA is a chemical compound that has been studied for its potential use in pharmacological research, particularly in the field of neuroscience. It has a unique structure and properties that make it a valuable tool for studying the sigma-1 receptor and its role in various cellular processes. While there are advantages and limitations to using DMCPA in lab experiments, there are several future directions for its study that could lead to the development of more effective pharmacological agents.
Synthesemethoden
DMCPA can be synthesized using various methods, including the reaction of 2,2-dimethylcyclopropanone with methylamine in the presence of a reducing agent. Another method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with thionyl chloride, followed by the reaction with methylamine. The final product is obtained by the purification of the reaction mixture using chromatography.
Eigenschaften
IUPAC Name |
3-(2,2-dimethylcyclopropyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7(6-10)4-8-5-9(8,2)3/h7-8H,4-6,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFFEVIQFCVDLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(C)C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2406670.png)



![1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride](/img/structure/B2406675.png)


![3-(3,5-dimethylisoxazol-4-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)propanamide](/img/structure/B2406678.png)

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2406681.png)
![2-Chloro-1-[2-[5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone](/img/structure/B2406683.png)
![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2406684.png)
![(2,6-dimethylmorpholino)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B2406688.png)